molecular formula C30H50O2 B020532 Glochidiol CAS No. 6610-56-6

Glochidiol

Cat. No.: B020532
CAS No.: 6610-56-6
M. Wt: 442.7 g/mol
InChI Key: SWEUJTWPRYKNNX-DZEONHSJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminoheptanedioic acid can be synthesized through various methods. One common synthetic route involves the hydrogenation of tetrahydrodipicolinate to produce 2,6-diaminopimelic acid . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of 2,6-diaminoheptanedioic acid often involves microbial fermentation processes. Specific strains of bacteria, such as Corynebacterium glutamicum, are engineered to overproduce this compound. The fermentation broth is then processed to isolate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminoheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino acid derivatives.

    Substitution: It can undergo substitution reactions where amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products: The major products formed from these reactions include various amino acid derivatives and keto acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Lysine: An essential amino acid with a similar structure but different biological functions.

    Ornithine: Another amino acid derivative involved in the urea cycle.

    Glutamic Acid: An amino acid that plays a key role in neurotransmission.

Uniqueness: 2,6-Diaminoheptanedioic acid is unique due to its specific role in bacterial cell wall biosynthesis. Unlike lysine and ornithine, which are primarily involved in protein synthesis and metabolic pathways, 2,6-diaminoheptanedioic acid is directly incorporated into the peptidoglycan layer, making it a crucial target for antibiotic development .

Biological Activity

Glochidiol is a natural triterpenoid compound derived from the genus Glochidion, known for its diverse biological activities, particularly its anticancer and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and additional pharmacological effects.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against several cancer cell lines, particularly lung cancer cells. Research has shown that this compound exerts its anticancer effects primarily by targeting the colchicine binding site of tubulin, which is crucial for microtubule dynamics in cell division.

  • Tubulin Inhibition : this compound inhibits tubulin polymerization, which is vital for mitotic spindle formation during cell division. The compound has an IC50 value of 2.76 µM for this activity .
  • Cell Line Sensitivity : In vitro studies have revealed that this compound exhibits varying degrees of antiproliferative activity across different lung cancer cell lines, with IC50 values as follows:
    • NCI-H2087: 4.12 µM
    • HOP-62: 2.01 µM
    • NCI-H520: 7.53 µM
    • HCC-44: 1.62 µM
    • HARA: 4.79 µM
    • EPLC-272H: 7.69 µM
    • NCI-H3122: 2.36 µM
    • COR-L105: 6.07 µM
    • Calu-6: 2.10 µM .
  • In Vivo Efficacy : In animal models, specifically nude mice with HCC-44 xenograft tumors, this compound significantly inhibited tumor growth, further supporting its potential as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been reported to effectively inhibit the growth of various bacterial strains, including:

  • Bacillus subtilis
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The minimum inhibitory concentrations (MICs) for these bacteria indicate that this compound enhances the efficacy of conventional antibiotics like tetracycline when used in combination therapies .

Phytochemical Profile and Additional Activities

Recent studies have focused on the phytochemical constituents of Glochidion velutinum, a species containing this compound, revealing a rich profile of bioactive compounds such as flavonoids and phenolic acids that contribute to its pharmacological effects.

Key Findings from Recent Research

  • Total Phenolic Content : The crude extract of Glochidion velutinum exhibited a total phenolic content ranging from 44 to 859 µg GAE/mg across different fractions, correlating with its antioxidant and anticancer activities .
  • Cytotoxicity Studies : The crude extract demonstrated significant cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines with IC50 values of 89 µg/mL and 431 µg/mL respectively .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
Tubulin Polymerization InhibitionN/A2.76 µM
Lung Cancer Cell Line (NCI-H2087)NCI-H20874.12 µM
Lung Cancer Cell Line (HOP-62)HOP-622.01 µM
Antibacterial ActivityMRSAMIC Not Specified
Prostate Cancer Cell Line (PC-3)PC-389 µg/mL
Breast Cancer Cell Line (MCF-7)MCF-7431 µg/mL

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEUJTWPRYKNNX-DZEONHSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318386
Record name Glochidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-56-6
Record name Glochidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6610-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glochidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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